molecular formula C2H4N4O4 B1673585 1,1-Diamino-2,2-dinitroethylene CAS No. 145250-81-3

1,1-Diamino-2,2-dinitroethylene

Cat. No. B1673585
M. Wt: 148.08 g/mol
InChI Key: FUHQFAMVYDIUKL-UHFFFAOYSA-N
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Patent
US08158788B2

Procedure details

The 4,6-dihydroxy-5,5-dinitro-2-(dinitromethylene)-2,5-dihydropyrimidine produced by the nitration reaction of 4,6-dihydroxy-2-methylpyrimidine in this comparative example, was hydrolyzed to give 1,1-diamino-2,2-dinitroethylene with the combined yield of 50%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OC1C([N+]([O-])=O)([N+]([O-])=O)C(O)=[N:5][C:4](=[C:15]([N+:19]([O-:21])=[O:20])[N+:16]([O-:18])=[O:17])[N:3]=1.OC1C=C(O)N=C(C)N=1>>[NH2:3][C:4]([NH2:5])=[C:15]([N+:19]([O-:21])=[O:20])[N+:16]([O-:18])=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=NC(N=C(C1([N+](=O)[O-])[N+](=O)[O-])O)=C([N+](=O)[O-])[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=NC(=NC(=C1)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(=C([N+](=O)[O-])[N+](=O)[O-])N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.